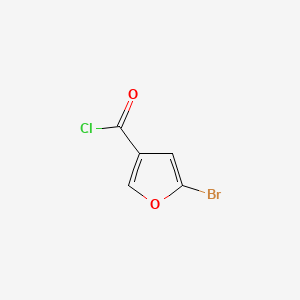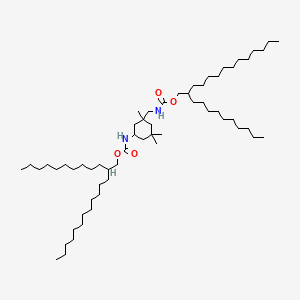
1,6-Diisocyanatohexane;hexane-1,6-diol;oxepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Diisocyanatohexane;hexane-1,6-diol;oxepan-2-one is a polymeric compound known for its versatile applications in various industries. This compound is formed through the polymerization of 2-oxepanone with 1,6-diisocyanatohexane and 1,6-hexanediol, resulting in a material with unique chemical and physical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxepanone, polymer with 1,6-diisocyanatohexane and 1,6-hexanediol typically involves a polycondensation reaction. The process begins with the reaction of 2-oxepanone with 1,6-hexanediol in the presence of a suitable catalyst to form a prepolymer. This prepolymer is then reacted with 1,6-diisocyanatohexane under controlled conditions to form the final polymer .
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors where precise control over temperature, pressure, and reaction time is maintained. The use of high-purity reactants and advanced catalysts ensures the production of high-quality polymer with consistent properties .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Diisocyanatohexane;hexane-1,6-diol;oxepan-2-one undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by reducing specific functional groups.
Substitution: The polymer can participate in substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can introduce new functional groups into the polymer chain .
Applications De Recherche Scientifique
1,6-Diisocyanatohexane;hexane-1,6-diol;oxepan-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a component in polymer blends.
Biology: Employed in the development of biocompatible materials for medical devices and tissue engineering.
Medicine: Utilized in drug delivery systems and as a scaffold for regenerative medicine.
Industry: Applied in the production of coatings, adhesives, and high-performance composites.
Mécanisme D'action
The mechanism of action of 2-oxepanone, polymer with 1,6-diisocyanatohexane and 1,6-hexanediol involves its interaction with various molecular targets and pathways. The polymer’s unique structure allows it to form strong bonds with other materials, enhancing their mechanical properties. In biological applications, the polymer’s biocompatibility and biodegradability make it suitable for use in medical devices and tissue engineering .
Comparaison Avec Des Composés Similaires
Similar Compounds
Polycaprolactone: A biodegradable polyester with similar applications in medical and industrial fields.
Polyurethane: Known for its versatility and used in a wide range of applications, including foams, coatings, and adhesives.
Polylactic Acid: A biodegradable polymer used in packaging, medical devices, and 3D printing.
Uniqueness
1,6-Diisocyanatohexane;hexane-1,6-diol;oxepan-2-one stands out due to its unique combination of mechanical strength, biocompatibility, and chemical versatility. Its ability to undergo various chemical reactions and form strong bonds with other materials makes it a valuable compound in both scientific research and industrial applications .
Propriétés
Numéro CAS |
164250-92-4 |
|---|---|
Formule moléculaire |
C20H36N2O6 |
Poids moléculaire |
400.516 |
Nom IUPAC |
1,6-diisocyanatohexane;hexane-1,6-diol;oxepan-2-one |
InChI |
InChI=1S/C8H12N2O2.C6H10O2.C6H14O2/c11-7-9-5-3-1-2-4-6-10-8-12;7-6-4-2-1-3-5-8-6;7-5-3-1-2-4-6-8/h1-6H2;1-5H2;7-8H,1-6H2 |
Clé InChI |
ZPLJMDPCZDBJDM-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)OCC1.C(CCCN=C=O)CCN=C=O.C(CCCO)CCO |
Synonymes |
2-Oxepanone, polymer with 1,6-diisocyanatohexane and 1,6-hexanediol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



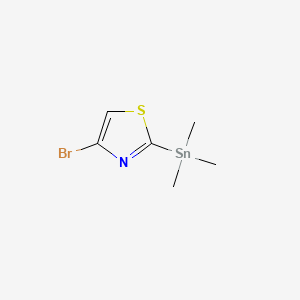

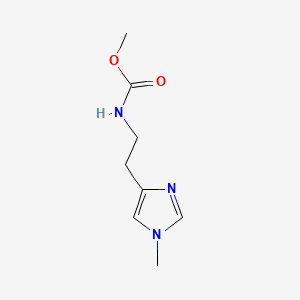
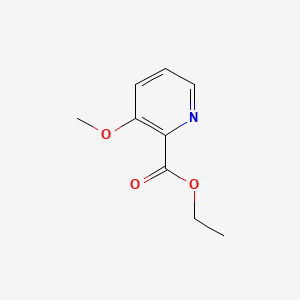
![[(5S)-3-[(E)-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B574229.png)

